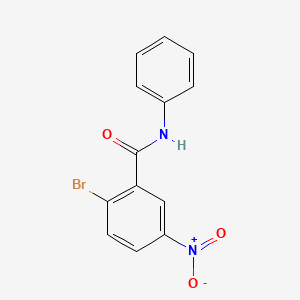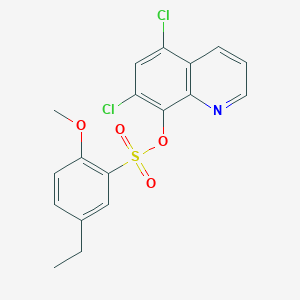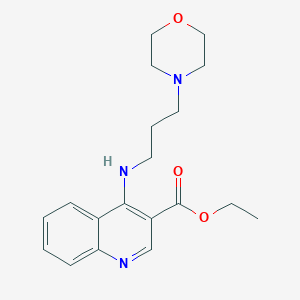![molecular formula C14H12BrCl2NO2S B7451693 2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been widely used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and plays a crucial role in tumor growth and survival. Inhibition of CA IX by 2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide leads to a decrease in tumor cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer activity, 2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme carbonic anhydrase II (CA II), which is involved in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in blood pH and an increase in bicarbonate excretion. The compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide in lab experiments is its specificity for CA IX. This allows for targeted inhibition of tumor cells without affecting normal cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of 2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide in scientific research. One direction is the development of more soluble analogs of the compound for in vivo studies. Another direction is the investigation of the compound's potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the compound's anti-inflammatory activity could be further explored for the development of new anti-inflammatory drugs.
Conclusion
In conclusion, 2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is a unique chemical compound that has been extensively studied for its potential as a therapeutic agent. Its specificity for CA IX makes it a promising candidate for the treatment of various cancers. Its other biochemical and physiological effects also make it a potential candidate for the treatment of autoimmune diseases and as a new anti-inflammatory drug. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide involves the reaction between 2-bromo-4,5-dichlorobenzenesulfonyl chloride and 4-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane. The product is obtained as a white solid and can be purified by recrystallization.
Applications De Recherche Scientifique
2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been extensively used in scientific research for its potential as a therapeutic agent. It has been shown to have anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for autoimmune diseases.
Propriétés
IUPAC Name |
2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2S/c1-9-2-4-10(5-3-9)8-18-21(19,20)14-7-13(17)12(16)6-11(14)15/h2-7,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHLWHZQUQNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


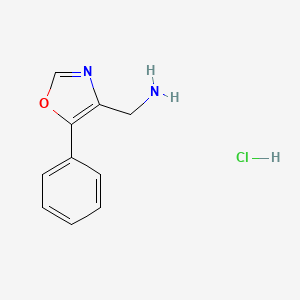
![2-Isopropyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)
![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
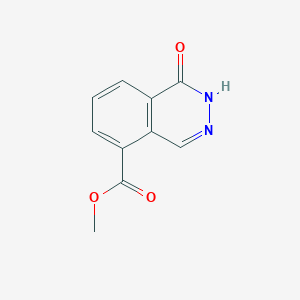
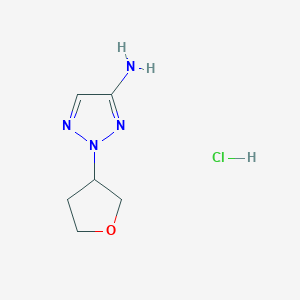
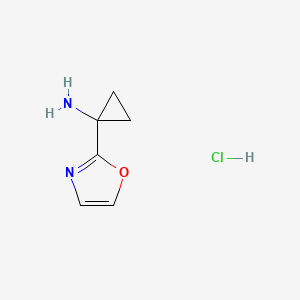
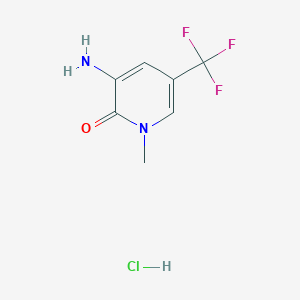

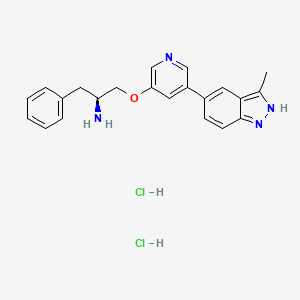
![6-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7451659.png)
